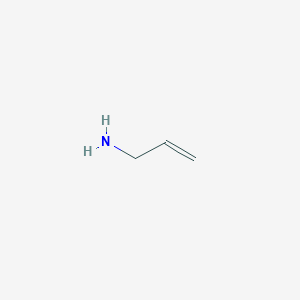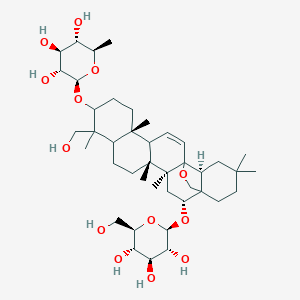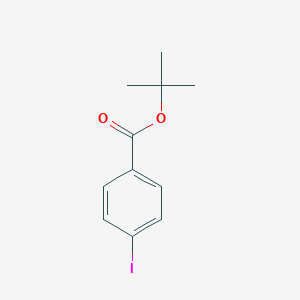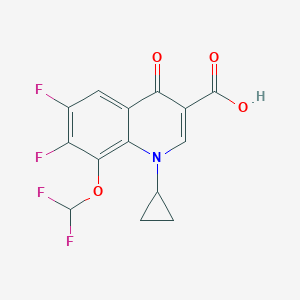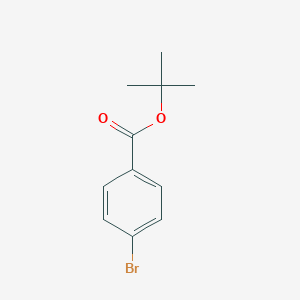![molecular formula C13H7ClF3NO3 B125356 8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid CAS No. 127199-26-2](/img/structure/B125356.png)
8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” is a chemical with the molecular formula C13H7ClF3NO3 . It has a molecular weight of 317.65 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains several fluorine atoms and a cyclopropyl group .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 317.65 g/mol . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.
科学的研究の応用
Antibacterial Agents
The quinoline core of the compound is structurally similar to that found in many antibacterial agents . The presence of fluorine atoms is known to enhance the antibacterial activity of such compounds. This particular compound could be investigated for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics.
Enzyme Inhibition
Fluorinated quinolines have been shown to act as enzyme inhibitors . The specific configuration of fluorine atoms in this compound might offer a unique approach to inhibiting enzymes that are crucial for the survival of certain pathogens, making it a candidate for antiviral and antiparasitic drug development.
Antineoplastic Properties
Compounds with a quinoline structure have been used in the search for antineoplastic drugs . The compound’s ability to interfere with DNA replication makes it a potential candidate for cancer research, where it could be used to inhibit the growth of cancer cells.
Agricultural Applications
Some fluorinated quinolines have found applications in agriculture . This compound could be explored for its potential use in protecting crops from bacterial infections, acting as a plant antibiotic.
Liquid Crystal Components
Due to their structural properties, certain quinolines are used in the production of liquid crystals . The compound’s unique fluorine arrangement might contribute to the development of new materials with specific optical properties for electronic displays.
Synthesis of Fluorinated Compounds
The compound can serve as a precursor in the synthesis of other fluorinated organic molecules . Its reactivity could be utilized in creating novel compounds with desired properties for use in material science or pharmaceuticals.
Metal Complex Formation
Fluorinated quinolines are known to form complexes with metals, which have various applications . This compound could be studied for its ability to chelate metals, leading to potential uses in medicinal chemistry and environmental remediation.
Research Tool in Fluorine Chemistry
The compound’s structure makes it an interesting subject for research in fluorine chemistry . It could be used to study the effects of fluorination on the biological activity and physical properties of heterocyclic compounds.
Safety And Hazards
特性
IUPAC Name |
8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNVUCYYHOBXLB-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6,7-difluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

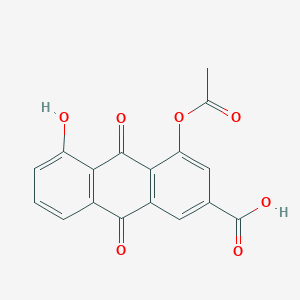
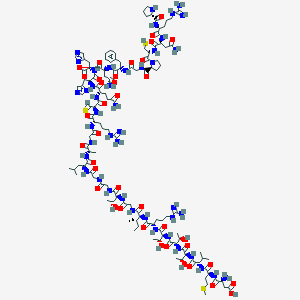
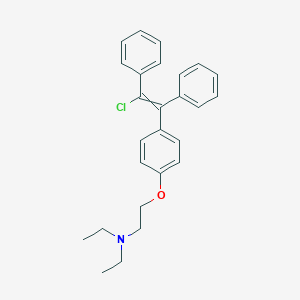
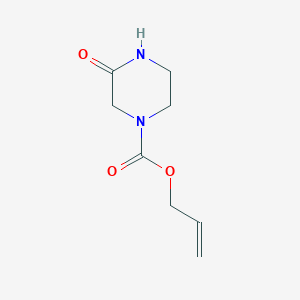
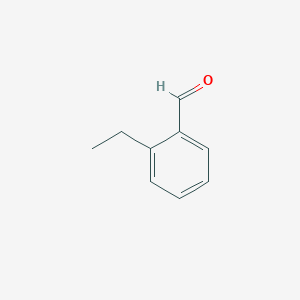
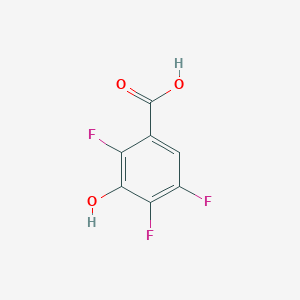
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
